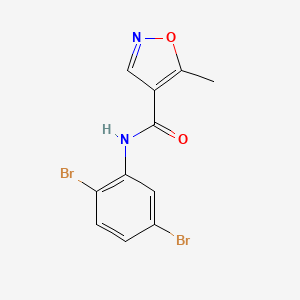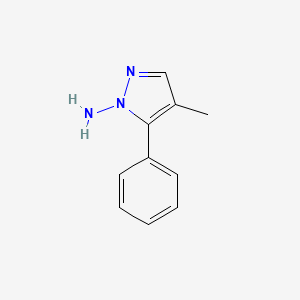
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H19N3O5 It is known for its unique structure, which includes a pyrrolidine ring and a nitropyridine moiety
Preparation Methods
The synthesis of tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate with 5-nitropyridin-2-ol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate include:
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 3-((3-nitropyridin-2-yl)oxy)piperidine-1-carboxylate: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
Properties
Molecular Formula |
C15H21N3O5 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
tert-butyl 3-[(5-nitropyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)10-22-13-5-4-12(8-16-13)18(20)21/h4-5,8,11H,6-7,9-10H2,1-3H3 |
InChI Key |
LJSXYOHIIBFVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


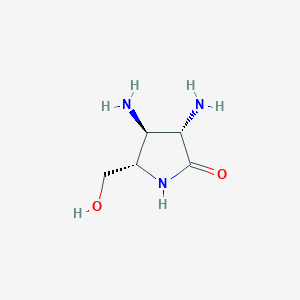
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)
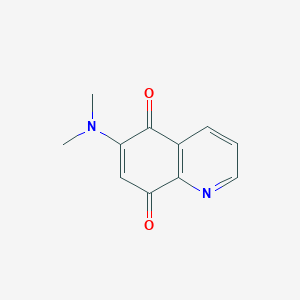

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)
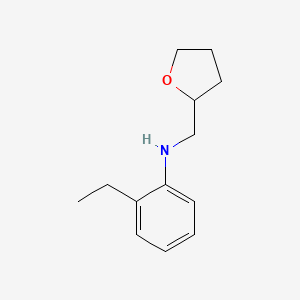

![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
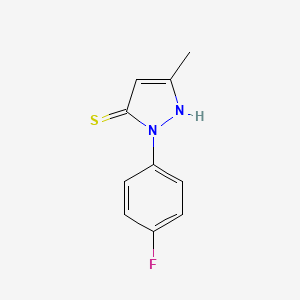
![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)
